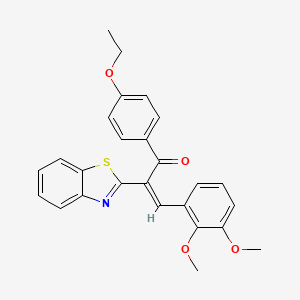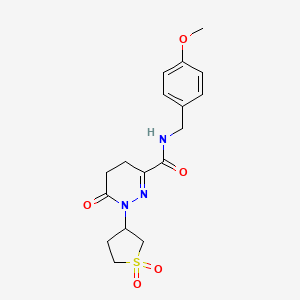![molecular formula C29H24N2O5 B11130444 1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130444.png)
1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(フラン-2-イルメチル)-3-ヒドロキシ-4-({4-[(3-メチルベンジル)オキシ]フェニル}カルボニル)-5-(ピリジン-4-イル)-1,5-ジヒドロ-2H-ピロール-2-オンは、化学、生物学、医学、産業など様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、フラン環、ピリジン環、ピロールオンコアを含む独特の構造を特徴としており、科学研究の興味深い対象となっています。
合成方法
合成経路と反応条件
1-(フラン-2-イルメチル)-3-ヒドロキシ-4-({4-[(3-メチルベンジル)オキシ]フェニル}カルボニル)-5-(ピリジン-4-イル)-1,5-ジヒドロ-2H-ピロール-2-オンの合成には、フラン環、ピリジン環、ピロールオンコアの形成など、複数のステップが含まれます。反応条件には、通常、これらの環の形成とその後のカップリングを促進するために、様々な試薬と触媒を使用することが含まれます。
工業的生産方法
この化合物の工業的生産には、高収率と高純度を確保するために、最適化された反応条件を使用した大規模合成が関与する可能性があります。これには、連続フローリアクターの使用、高度な精製技術、および商用規模で化合物を生産するための厳しい品質管理対策が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process often starts with the preparation of the furan and pyridine derivatives, followed by their coupling under specific conditions. Common reagents include pyridinium chlorochromate for oxidation and various catalysts for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
化学反応の分析
反応の種類
1-(フラン-2-イルメチル)-3-ヒドロキシ-4-({4-[(3-メチルベンジル)オキシ]フェニル}カルボニル)-5-(ピリジン-4-イル)-1,5-ジヒドロ-2H-ピロール-2-オンは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、酸化されて異なる酸化生成物を生成する可能性があります。
還元: 還元反応は、還元誘導体の生成につながる可能性があります。
置換: この化合物は、置換反応を受ける可能性があり、その際に1つの官能基が別の官能基に置き換えられます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応を促進する様々な触媒が含まれます。反応条件は、目的とする生成物と行われている特定の反応によって異なる場合があります。
生成される主な生成物
これらの反応から生成される主な生成物は、反応の種類と使用される特定の条件によって異なります。たとえば、酸化反応は酸化誘導体を生成する可能性がありますが、還元反応は化合物の還元形を生成する可能性があります。
科学研究における用途
1-(フラン-2-イルメチル)-3-ヒドロキシ-4-({4-[(3-メチルベンジル)オキシ]フェニル}カルボニル)-5-(ピリジン-4-イル)-1,5-ジヒドロ-2H-ピロール-2-オンには、次のいくつかの科学研究における用途があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。
医学: この化合物は、抗炎症作用や抗癌作用など、その潜在的な治療効果について調査することができます。
産業: これは、新しい材料の開発または工業用化学物質の合成のための前駆体として使用される可能性があります。
科学的研究の応用
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its complex structure and functional groups.
Industry: Could be used in the development of new materials with specific properties.
作用機序
1-(フラン-2-イルメチル)-3-ヒドロキシ-4-({4-[(3-メチルベンジル)オキシ]フェニル}カルボニル)-5-(ピリジン-4-イル)-1,5-ジヒドロ-2H-ピロール-2-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。これには、酵素や受容体に結合して、その活性を調節することが含まれます。正確な機序は、特定の用途と研究されている生物学的システムによって異なる場合があります。
類似化合物の比較
類似化合物
1-(フラン-2-イルメチル)-3-ヒドロキシ-4-({4-[(3-メチルベンジル)オキシ]フェニル}カルボニル)-5-(ピリジン-4-イル)-1,5-ジヒドロ-2H-ピロール-2-オンに類似した化合物には、次のものがあります。
- 1-(フラン-2-イルメチル)-3-(4-イソプロピル-フェニル)-尿素
- 2-(フラン-2-イルメチル)-6-(4-(ヒドロキシメチル)フェニル)-8-(フェニルチオ)イミダゾ[1,2-a]ピラジン-3(7H)-オン
独自性
1-(フラン-2-イルメチル)-3-ヒドロキシ-4-({4-[(3-メチルベンジル)オキシ]フェニル}カルボニル)-5-(ピリジン-4-イル)-1,5-ジヒドロ-2H-ピロール-2-オンの独自性は、特定の官能基と環の組み合わせにあり、これにより独特の化学的および生物学的特性が与えられます。これは、様々な科学研究用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Indole Derivatives: Known for their biological activities, including antiviral and anticancer properties.
Imidazole Derivatives: Often used in pharmaceuticals for their antimicrobial properties.
特性
分子式 |
C29H24N2O5 |
|---|---|
分子量 |
480.5 g/mol |
IUPAC名 |
(4Z)-1-(furan-2-ylmethyl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H24N2O5/c1-19-4-2-5-20(16-19)18-36-23-9-7-22(8-10-23)27(32)25-26(21-11-13-30-14-12-21)31(29(34)28(25)33)17-24-6-3-15-35-24/h2-16,26,32H,17-18H2,1H3/b27-25- |
InChIキー |
HXDSKTVRMMECHU-RFBIWTDZSA-N |
異性体SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=NC=C5)/O |
正規SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=NC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B11130375.png)
![2-[2-Methyl-4-(piperidine-1-sulfonyl)phenoxy]-N-[(pyridin-2-YL)methyl]acetamide](/img/structure/B11130377.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11130380.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide](/img/structure/B11130394.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(4-ethoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11130416.png)
![N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B11130417.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11130421.png)

![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)benzamide](/img/structure/B11130427.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide](/img/structure/B11130431.png)
![N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B11130433.png)
![1-[2-(3-methylphenoxy)ethyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B11130437.png)
![2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11130455.png)
